molecular formula C18H23N3O3 B5000869 N-cyclohexyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-cyclohexyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B5000869
M. Wt: 329.4 g/mol
InChI Key: YRINLBIZEUIDHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including N-cyclohexyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, can be achieved through several methods. These include dehydrogenative cyclization of 1,2-diacylhydrazines, oxidative cyclization of acylhydrazones, condensation cyclization, C-H activation, decarboxylative cyclization, and oxidative annulation. Such synthetic routes highlight the versatility and accessibility of 1,2,4-oxadiazole derivatives for further chemical modifications and applications (Sharma, Om, & Sharma, 2022).

Molecular Structure Analysis

The structure of this compound and its analogs is characterized by the presence of the 1,2,4-oxadiazole ring. This structure is responsible for the compound's interaction with various biological targets due to its ability to form hydrogen bonds with biomacromolecules, enhancing its pharmacological activity (Wang, Sun, Jia, Bian, & Yu, 2022).

Chemical Reactions and Properties

1,2,4-Oxadiazoles are known for their reactivity and potential for further chemical transformations. The oxadiazole ring can undergo various chemical reactions, providing a pathway to a broad spectrum of derivatives with diverse biological activities. This reactivity is central to the development of new compounds for pharmacological use and other applications (Kumar et al., 2023).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as this compound, include high photoluminescent quantum yield, excellent thermal and chemical stability. These properties make them suitable for various applications, including as components in organic electronics and as chemosensors for metal ions due to their efficient luminescence and stability (Sharma, Om, & Sharma, 2022).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles are characterized by their potential coordination sites (N and O donor atoms), which enable them to act as ligands in metal complexes. This feature, combined with their ability to engage in various chemical reactions, underpins their utility in creating fluorescent frameworks for chemosensors, highlighting their importance beyond pharmacological applications (Sharma, Om, & Sharma, 2022).

Safety and Hazards

The safety and hazards associated with “N-cyclohexyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide” are not available .

properties

IUPAC Name

N-cyclohexyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-10-6-5-9-14(15)18-20-17(24-21-18)12-11-16(22)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRINLBIZEUIDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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